Bis(1-phenyl-1H-tetrazol-5-yl)mercury
Description
Structure
2D Structure
Properties
CAS No. |
119229-85-5 |
|---|---|
Molecular Formula |
C14H10HgN8 |
Molecular Weight |
490.87 g/mol |
IUPAC Name |
bis(1-phenyltetrazol-5-yl)mercury |
InChI |
InChI=1S/2C7H5N4.Hg/c2*1-2-4-7(5-3-1)11-6-8-9-10-11;/h2*1-5H; |
InChI Key |
TYKJNHOSDWJECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)[Hg]C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 1 Phenyl 1h Tetrazol 5 Yl Mercury
Synthesis of 1-Phenyl-1H-tetrazol-5-thiol (Hptt) as a Ligand Precursor
The synthesis of Bis(1-phenyl-1H-tetrazol-5-yl)mercury fundamentally relies on the availability of its ligand precursor, 1-phenyl-1H-tetrazol-5-thiol, often abbreviated as Hptt. This heterocyclic thiol is a crucial building block for the final organomercury complex. A primary and effective method for the synthesis of Hptt involves the reaction of phenylisothiocyanate with sodium azide (B81097) (NaN₃). researchgate.net This reaction is typically carried out in water, providing a direct route to the desired tetrazole-5-thiol. researchgate.net The resulting product exists in tautomeric equilibrium between the thiol and thione forms, though the thione form is generally considered more stable for such heterocyclic compounds. researchgate.net
Alternative approaches to synthesizing tetrazole-5-thiols have also been explored, which could potentially be adapted for the 1-phenyl derivative. One such general process involves reacting a sulfinyl or sulfonyl cyanide with an azide to form a 5-sulfinyl or sulfonyl-1-H-tetrazole intermediate. google.com This intermediate is then reacted with an alkali metal sulfide (B99878) or ammonium (B1175870) sulfide to yield the final 1-H-tetrazole-5-thiol. google.com
The table below summarizes a key synthetic route for the Hptt precursor.
| Starting Materials | Reagents/Solvents | Product | Reference |
| Phenylisothiocyanate | Sodium Azide (NaN₃), Water | 1-Phenyl-1H-tetrazol-5-thiol (Hptt) | researchgate.net |
Direct Synthetic Routes to this compound
Once the Hptt ligand is obtained, it can be used to synthesize the target organomercury compound. The direct routes primarily involve the reaction of the deprotonated ligand (thiolate) with a suitable mercury(II) salt.
Reactions Involving Mercury(II) Salts and 1-Phenyl-1H-tetrazol-5-thiolate
The most direct synthesis of this compound, systematically named [Hg(ptt)₂], involves the reaction between 1-phenyl-1H-tetrazol-5-thiol (Hptt) and a mercury(II) salt. researchgate.net A well-documented procedure utilizes mercury(II) acetate (B1210297) (Hg(OAc)₂). researchgate.net In this method, two molar equivalents of the Hptt ligand are reacted with one molar equivalent of mercury(II) acetate in an ethanol (B145695) solution. researchgate.net This stoichiometric reaction leads to the formation of the desired this compound complex. researchgate.net The ptt⁻ anion coordinates to the mercury center through the sulfur atom. researchgate.net
The general reaction can be represented as: 2 Hptt + Hg(OAc)₂ → [Hg(ptt)₂] + 2 HOAc
| Reactant 1 | Reactant 2 | Stoichiometry (Hptt:Hg) | Solvent | Product | Reference |
| 1-Phenyl-1H-tetrazol-5-thiol (Hptt) | Mercury(II) acetate (Hg(OAc)₂) | 2:1 | Ethanol | This compound | researchgate.net |
Exploration of Alternative Synthetic Pathways for Organomercury Tetrazolates
While the reaction with mercury(II) salts is the principal route, the broader field of organometallic chemistry offers potential alternative pathways for forming carbon-mercury or heteroatom-mercury bonds. General synthetic routes to organomercury compounds often involve the alkylation or arylation of mercury salts using potent nucleophiles like Grignard reagents or organolithium compounds. wikipedia.org For instance, diethylmercury (B1204316) is synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. wikipedia.org A similar approach, reacting a lithiated tetrazole with a mercury(II) halide, could theoretically be explored, though it is not specifically documented for this compound.
Another area of organomercury synthesis involves the mercuration of aromatic rings and addition reactions to alkenes and alkynes. wikipedia.org Furthermore, the synthesis of organomercury compounds can be achieved through the reaction of mercury(II) compounds with molecules containing carbon-heteroatom bonds. wikipedia.org The high affinity between soft electrophiles like mercury(II) and soft nucleophiles like thiolates forms the basis of the primary synthetic route and is a key principle in organomercury chemistry. wikipedia.org The synthesis of complexes between bis(pentafluorophenyl)mercury (B15195689) and various ligands demonstrates the capability of organomercury compounds to act as Lewis acids and coordinate with donor ligands, although this represents the formation of adducts rather than a primary synthesis of the organomercurial itself. mdpi.com
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. While specific optimization studies for this compound are not detailed in the available literature, principles from related tetrazole syntheses can be applied. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and reaction time.
For the synthesis of tetrazoles from nitriles, for example, the choice of solvent has a significant impact on the reaction yield. researchgate.net Solvents like PEG-400 have been shown to improve yields by enhancing the solubility of reagents such as sodium azide. researchgate.net In the synthesis of [Hg(ptt)₂] from Hptt and Hg(OAc)₂, ethanol is used as the solvent. researchgate.net Varying the solvent to others in which both reactants are soluble could potentially improve reaction rates and yields.
Temperature is another critical factor; many chemical reactions are favored at elevated temperatures, although this must be balanced against potential decomposition of reactants or products. researchgate.net For the synthesis of [Hg(ptt)₂], the reaction time and temperature would need to be systematically varied to find the optimal conditions that lead to the highest yield of pure product in the shortest amount of time.
The table below outlines the parameters that would typically be considered for optimizing the synthesis of this compound.
| Parameter | Variable | Potential Impact |
| Solvent | Polarity (e.g., Ethanol, DMF, Acetonitrile) | Affects reactant solubility, reaction rate, and ease of product isolation. |
| Temperature | Room temperature to reflux | Influences reaction kinetics; higher temperatures may increase rate but also by-product formation. |
| Reaction Time | Minutes to hours | Determines the extent of reaction completion. |
| Stoichiometry | Molar ratio of Hptt to Mercury(II) salt | A slight excess of one reactant may drive the reaction to completion, but can complicate purification. |
| Mercury Salt | Acetate, Chloride, Bromide, etc. | The nature of the anion can affect solubility and reactivity. |
Isolation and Purification Techniques for Organomercury Tetrazole Compounds
Following the chemical reaction, the isolation and purification of the synthesized this compound are essential to obtain a product of high purity. As is common for many coordination complexes, the product often precipitates from the reaction mixture as a solid. The initial isolation step is typically filtration, where the solid product is separated from the solvent and any soluble impurities.
After filtration, the crude product is usually washed with appropriate solvents to remove residual starting materials and by-products. The choice of washing solvent is critical; it must be a solvent in which the desired product is poorly soluble, but in which the impurities are soluble.
For final purification, recrystallization is a widely used and effective technique. chemicalbook.com This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For the Hptt ligand, recrystallization from ethanol or chloroform (B151607) has been noted as an effective purification method. chemicalbook.com A similar solvent screening process would be employed to find the ideal system for recrystallizing the final organomercury complex.
In some cases, particularly for separating complex mixtures of organomercury compounds, chromatographic techniques such as anion-exchange chromatography can be employed. nih.gov
Coordination Chemistry and Complexation Behavior
Ligand Characteristics of the 1-Phenyl-1H-tetrazol-5-yl Moiety
The ligand, derived from 1-phenyl-1H-tetrazole-5-thiol (Hptt), possesses a multifaceted nature that dictates its coordination behavior.
The precursor ligand, 1-phenyl-1H-tetrazole-5-thiol, can exist in two primary tautomeric forms: a thiol form and a thione form. The equilibrium between these forms is a critical factor in its reactivity. In the solid state and in solution, evidence suggests a predominance of the thione tautomer. Upon deprotonation to form the 1-phenyl-1H-tetrazol-5-thiolate (ptt⁻) anion, the negative charge is delocalized over the sulfur and nitrogen atoms of the heterocyclic ring.
Additionally, 5-substituted-1H-tetrazoles can exhibit 1H- and 2H-tautomerism, where the proton is located on different nitrogen atoms of the tetrazole ring. nih.gov This tautomerism influences which nitrogen atom is available and most favorable for coordination with a metal center. The specific tautomeric form present during complexation directly impacts the resulting coordination mode and the geometry of the final complex.
The deprotonated 1-phenyl-1H-tetrazol-5-thiolate (ptt⁻) ligand is a versatile donor with multiple potential coordination sites. It contains a "soft" donor sulfur atom and several "hard" donor nitrogen atoms within the tetrazole ring. lookchem.com This allows it to act as a monodentate, bidentate, or bridging ligand. researchgate.net
Monodentate Coordination: It can bind to a metal center through either the exocyclic sulfur atom or one of the ring nitrogen atoms. researchgate.netresearchgate.net
Bidentate Coordination: It can act as a chelating or bridging ligand by coordinating through both a sulfur and a nitrogen atom. researchgate.net
The choice of the donor atom is influenced by several factors, including the nature of the metal ion (as per the HSAB principle), the solvent, and the presence of other co-ligands in the coordination sphere.
Complexation Reactions with Mercury(II) Centers
Mercury(II), being a soft metal ion, is expected to form strong bonds with the soft sulfur donor of the ptt⁻ ligand.
The complex Bis(1-phenyl-1H-tetrazol-5-yl)mercury, with the formula [Hg(ptt)₂], is synthesized through a direct reaction between the ligand precursor and a mercury(II) salt. Specifically, the reaction involves combining two molar equivalents of 1-phenyl-1H-tetrazole-5-thiol (Hptt) with one molar equivalent of mercury(II) acetate (B1210297) in an ethanol (B145695) solution. researchgate.net This straightforward synthesis yields the target complex where two ptt⁻ ligands are coordinated to a central mercury(II) ion. researchgate.net
The stoichiometry of the parent complex is consistently found to be 1:2, with one mercury(II) ion per two 1-phenyl-1H-tetrazol-5-thiolate ligands. researchgate.net In the complex [Hg(κ¹-ptt)₂], the notation indicates that each ligand is coordinated in a monodentate fashion (κ¹) through the sulfur atom. This results in a coordination number of two for the mercury(II) center, which typically adopts a linear geometry.
| Complex | Metal-Ligand Stoichiometry | Hg(II) Coordination Number | Ligand Coordination Mode |
|---|---|---|---|
| [Hg(ptt)₂] | 1:2 | 2 | Monodentate (κ¹-S) |
Formation of Mixed-Ligand Mercury(II) Complexes Involving 1-Phenyl-1H-tetrazol-5-yl Ligands
The this compound complex serves as a valuable starting material for the synthesis of more elaborate mixed-ligand complexes. researchgate.netresearchgate.net Treatment of [Hg(ptt)₂] with various phosphine (B1218219) co-ligands leads to an expansion of the mercury coordination sphere. For example, reacting [Hg(ptt)₂] with one equivalent of a diphosphine ligand (diphos) or two equivalents of a monophosphine ligand like triphenylphosphine (B44618) (PPh₃) yields complexes with higher coordination numbers. researchgate.netresearchgate.net
These reactions demonstrate the ability of the mercury center in the parent complex to accommodate additional ligands, transitioning from a two-coordinate to a three- or four-coordinate geometry. The 1-phenyl-1H-tetrazol-5-thiolate ligand typically remains bonded through the sulfur atom in these mixed-ligand systems. researchgate.net
| Precursor Complex | Co-Ligand | Resulting Mixed-Ligand Complex Formula |
|---|---|---|
| [Hg(ptt)₂] | dppm | [Hg(ptt)₂(dppm)] |
| [Hg(ptt)₂] | dppe | [Hg(ptt)₂(dppe)] |
| [Hg(ptt)₂] | dppp | [Hg(ptt)₂(dppp)] |
| [Hg(ptt)₂] | dppb | [Hg(ptt)₂(dppb)] |
| [Hg(ptt)₂] | dppf | [Hg(ptt)₂(dppf)] |
| [Hg(ptt)₂] | PPh₃ | [Hg(ptt)₂(PPh₃)₂] |
Complexation with Phosphine Ligands
The interaction of mercury(II) centers with 1-phenyl-1H-tetrazole-5-thiol (Hptt), a derivative of the parent tetrazole, in the presence of phosphine co-ligands has been a subject of detailed investigation. The initial reaction typically involves a mercury(II) salt, such as mercury(II) acetate, with two equivalents of 1-phenyl-1H-tetrazole-5-thiol, which leads to the formation of a precursor complex, [Hg(ptt)₂]. researchgate.netresearchgate.net This precursor readily reacts with various diphosphine or monophosphine ligands to yield stable mixed-ligand complexes. researchgate.netresearchgate.net
In these complexes, the deprotonated tetrazole-thiolate (ptt⁻) ligand typically coordinates to the mercury(II) ion as a monodentate ligand through its sulfur atom. researchgate.net The addition of diphosphine ligands, which act as bidentate chelating agents, or monodentate phosphine ligands completes the coordination sphere of the mercury center. researchgate.net This coordination behavior results in a tetrahedral geometry around the Hg(II) ion. researchgate.net
The synthesis of these complexes is generally achieved by treating the [Hg(ptt)₂] precursor with the respective phosphine ligand in an appropriate solvent. researchgate.net Characterization using techniques such as IR and NMR (¹H, ¹³C, and ³¹P) spectroscopy confirms the coordination of both the tetrazole-thiolate and the phosphine ligands to the mercury center. researchgate.netresearchgate.net
A variety of phosphine ligands have been successfully incorporated into these structures, demonstrating the robustness of this synthetic approach.
Table 1: Examples of Mercury(II) Phenyl-tetrazole-thiolate Complexes with Phosphine Ligands
| Complex Formula | Phosphine Ligand (diphos) | Reference |
|---|---|---|
| [Hg(ptt)₂(dppm)] | dppm | researchgate.netresearchgate.net |
| [Hg(ptt)₂(dppe)] | dppe | researchgate.netresearchgate.net |
| [Hg(ptt)₂(dppp)] | dppp | researchgate.netresearchgate.net |
| [Hg(ptt)₂(dppb)] | dppb | researchgate.netresearchgate.net |
| [Hg(ptt)₂(dppf)] | dppf | researchgate.netresearchgate.net |
Data sourced from multiple studies on mercury(II) complexes with 1-phenyl-1H-tetrazole-5-thiol and phosphine co-ligands. researchgate.netresearchgate.net
Complexation with Diamine Ligands
Similar to phosphine ligands, diamines can also be incorporated as co-ligands in mercury(II) complexes containing phenyl-tetrazole derivatives. Research into phenyl mercury(II) complexes with 1-methyl-1H-tetrazole-5-thiol (HmtzS) has shown that diamine ligands readily coordinate to the metal center. researchgate.net In these mixed-ligand systems, the tetrazole-thiolate ligand typically acts as a monodentate ligand, coordinating through the thiolate sulfur atom. researchgate.net
The diamine ligands, such as 2,2′-bipyridyl (Bipy), 1,10-phenanthroline (B135089) (Phen), or ethylenediamine (B42938) (en), function as bidentate chelating ligands. researchgate.net The coordination of both the tetrazole-thiolate and the diamine ligand results in a tetrahedral environment around the mercury(II) ion. researchgate.net The incorporation of these diamine ligands has been noted to influence the properties of the resulting complexes, for instance, by enhancing hydrogen storage capacity in related phenyl mercury systems. researchgate.net
The synthesis and characterization of these complexes follow methods similar to those used for their phosphine analogues, with spectroscopic data confirming the proposed coordination modes. researchgate.net
Table 2: Examples of Phenyl Mercury(II) Tetrazole-thiolate Complexes with Diamine Ligands
| Complex Formula | Diamine Ligand | Reference |
|---|---|---|
| [PhHg(mtzS)(Bipy)] | 2,2′-bipyridyl (Bipy) | researchgate.net |
| [PhHg(mtzS)(Phen)] | 1,10-phenanthroline (Phen) | researchgate.net |
Data based on studies of mixed-ligand phenyl mercury(II) complexes containing 1-methyl-1H-tetrazole-5-thiol. researchgate.net
Development of Mercury Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Tetrazolate Ligands
Tetrazolate ligands are highly effective building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to their versatile coordination capabilities. researchgate.netunimi.it The deprotonated tetrazole ring can coordinate to metal ions through its multiple nitrogen atoms, bridging up to four metal centers and facilitating the formation of diverse and stable 1D, 2D, and 3D networks. unimi.it
In the context of mercury-based materials, various tetrazolate ligands have been employed to create novel CPs and MOFs. rsc.org These frameworks are often synthesized under solvothermal conditions, where the tetrazolate ligand can even be generated in situ. rsc.org The final structure of the resulting mercury coordination polymer is highly dependent on the specific tetrazolate ligand used and the synthesis conditions. rsc.org
For example, using 5-amino-tetrazolate (atz⁻) as a ligand has led to the synthesis of several new mercury coordination polymers with distinct structures. rsc.org These include a 2D network and 3D pillared-layer metal-organic frameworks. rsc.org In some of these structures, 2D inorganic layers of [HgCl]nⁿ⁺ are pillared by the atz⁻ ligands to form complex 3D topologies. rsc.org
The properties of these mercury-tetrazolate frameworks can be quite interesting. Some have been shown to exhibit photoluminescence. rsc.org Furthermore, specific non-centrosymmetric complexes have displayed second harmonic generation (SHG) responses and ferroelectric behavior, highlighting the potential for functional materials derived from mercury and tetrazolate ligands. rsc.org The inherent flexibility in the coordination geometry of the d¹⁰ Hg(II) ion contributes to the structural diversity observed in these coordination polymers. researchgate.net
Table 3: Structural Features of Mercury Coordination Polymers with Tetrazolate Ligands
| Ligand | Dimensionality | Structural Description | Notable Properties | Reference |
|---|---|---|---|---|
| 5-amino-tetrazolate (atz⁻) | 2D | Uninodal 3-connected 'hcb' network | - | rsc.org |
| 5-amino-tetrazolate (atz⁻) | 3D | Trinodal (3,6)-connected 'apo/alpha-PbO₂' net | Photoluminescence | rsc.org |
| 5-amino-tetrazolate (atz⁻) | 3D | Trinodal (3,6)-connected 'flu/fluorite' net | SHG response, Ferroelectric behavior | rsc.org |
Data compiled from research on mercury coordination polymers based on 5-amino-tetrazolate ligands. rsc.org
Structural Elucidation and Ligand Coordination Modes
Application of Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of Bis(1-phenyl-1H-tetrazol-5-yl)mercury in both solid and solution states. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry each provide unique insights into the molecule's constitution.
In the IR spectrum of the complex, a key indicator of successful C-Hg bond formation is the disappearance of the N-H stretching vibration, which is typically observed in the spectrum of the 1-phenyl-1H-tetrazole precursor. tsijournals.com The coordination of the tetrazole ligand to the mercury center via the carbon atom (C5) induces shifts in the characteristic vibrational frequencies of the tetrazole ring and the phenyl group.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.
¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments. The chemical shifts of the phenyl protons and carbons, as well as the C5 carbon of the tetrazole ring directly bonded to mercury, are significantly influenced by the presence of the heavy metal atom. researchgate.net
¹⁹⁹Hg NMR is an exceptionally sensitive probe for the coordination environment of the mercury center. huji.ac.il The ¹⁹⁹Hg chemical shift is highly dependent on the nature of the ligands and the coordination geometry, spanning a very wide range. chemrxiv.orgnih.gov For organomercury compounds, specific chemical shift ranges are characteristic of the coordination number and ligand type. huji.ac.ilnih.gov Two-dimensional correlation techniques, such as ¹³C-¹⁹⁹Hg correlation, can be employed to definitively assign carbon and mercury spins, especially in molecules with multiple mercury atoms or complex structures.
Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation patterns, further corroborating the proposed structure.
Table 1: Noteworthy Spectroscopic Data for the Characterization of Organomercury Tetrazolates
| Spectroscopic Technique | Feature | Typical Observation | Significance |
|---|---|---|---|
| Infrared (IR) | N-H stretch | Absence of band (vs. ligand) | Confirms deprotonation and coordination. tsijournals.com |
| Tetrazole ring vibrations | Shift in frequency | Indicates coordination to the metal center. | |
| ¹H NMR | Phenyl protons | Complex multiplet patterns | Provides information on the ligand backbone. researchgate.net |
| ¹³C NMR | C5 of tetrazole | Significant shift upon mercuration | Confirms the C-Hg bond location. researchgate.net |
| ¹⁹⁹Hg NMR | Chemical Shift (δ) | Wide range, sensitive to ligands | Reveals coordination number and geometry. chemrxiv.orgnih.gov |
| Mass Spectrometry | Molecular Ion Peak | Corresponds to formula weight | Confirms the overall composition of the complex. |
X-ray Crystallographic Analysis of this compound and Related Complexes
For organomercury compounds of the type R₂Hg, where R is an organic substituent, the predominant coordination geometry is linear, with a C-Hg-C bond angle of approximately 180°. wikipedia.org This linearity arises from the involvement of the mercury 6s and 6p orbitals in sp hybridization.
However, the mercury(II) ion (a 5d¹⁰ metal ion) is known for its versatile coordination sphere, which can range from two to ten. nih.gov In many organomercury compounds, the mercury atom engages in secondary interactions with nearby electron-donating heteroatoms, either within the same molecule (intramolecular) or from neighboring molecules (intermolecular). core.ac.uk These secondary bonds, though weaker than the primary covalent Hg-C bonds, significantly influence the coordination geometry, causing it to deviate from ideal linearity. core.ac.uk
Commonly observed distorted geometries for mercury(II) include:
T-shaped: Arises from one secondary interaction. nih.govnih.gov
Distorted Tetrahedral (or Seesaw): Results from two secondary interactions. nih.govnih.gov
Trigonal Planar: A less common three-coordinate geometry. mdpi.com
In this compound, the nitrogen atoms of the tetrazole rings are potential donors for such secondary interactions, which could lead to intramolecular Hg···N bonds or intermolecular associations, resulting in dimeric or polymeric structures in the solid state. core.ac.uk
Table 2: Typical Coordination Geometries and Structural Parameters for Organomercury(II) Complexes
| Coordination Geometry | Coordination Number | Ideal Bond Angles | Typical Hg-C Bond Length (Å) |
|---|---|---|---|
| Linear | 2 | 180° | 2.06 - 2.15 core.ac.uk |
| T-shaped | 3 | 90°, 180° (distorted in practice) | ~2.06 nih.gov |
| Distorted Tetrahedral | 4 | 109.5° (highly variable) | Varies with coordination |
In this compound, the primary bonding mode of each 1-phenyl-1H-tetrazol-5-yl ligand is monodentate , forming a strong covalent σ-bond between the C5 atom of the tetrazole ring and the mercury atom. rsc.org This classifies the compound as a true organometallic derivative.
Beyond this primary interaction, the tetrazole ring offers multiple nitrogen atoms (N1, N2, N3, N4) that can act as Lewis basic sites. This allows the ligand to potentially function in a bidentate or polydentate bridging fashion through secondary Hg···N interactions. arkat-usa.org For instance, a nitrogen atom from one tetrazole ring could form a weak intramolecular bond to the mercury center, creating a chelate ring. core.ac.uk Alternatively, a nitrogen atom could coordinate to the mercury center of an adjacent molecule, leading to the formation of supramolecular chains or networks. arkat-usa.org The specific binding mode adopted is often dictated by the steric and electronic properties of the ligands and the conditions of crystallization.
Conformational Studies of the Tetrazole Ring and Phenyl Substituent
The 1-phenyl-1H-tetrazol-5-yl ligand possesses conformational flexibility primarily due to the rotation around the single bond connecting the phenyl group to the tetrazole ring. The relative orientation of these two rings is defined by the dihedral angle.
X-ray crystallographic studies of related metal complexes containing the 1-phenyl-1H-tetrazole-5-thiol (Hptt) ligand show that this dihedral angle can vary significantly. For example, in one structure, the dihedral angles between the tetrazole and phenyl rings were found to be 42.7° and 54.5°. lookchem.com In another instance, these angles were 54.1° and 67.5°. lookchem.com This variation indicates that the rotational barrier is relatively low, and the final conformation in the solid state is heavily influenced by crystal packing forces and intermolecular interactions, such as π-π stacking between phenyl rings of adjacent molecules. lookchem.com Predicting the precise conformation of the ligands in this compound without experimental data is difficult, but it is expected that the phenyl rings will be twisted out of the plane of the tetrazole rings to minimize steric hindrance.
Polymorphism and Crystallization Phenomena in Organomercury Tetrazolates
Polymorphism is the ability of a compound to crystallize in two or more different crystal structures, known as polymorphs. wisc.edu These different crystalline forms can exhibit distinct physical properties, such as melting point, solubility, and stability, despite having the same chemical composition. Polymorphism is a common phenomenon in organic and organometallic compounds.
For a molecule like this compound, the existence of different polymorphs is highly plausible. Factors that can influence the formation of a specific polymorph include:
Solvent of Crystallization: The polarity and hydrogen-bonding capability of the solvent can direct the self-assembly of molecules into different packing arrangements. mdpi.com
Temperature and Rate of Cooling: Crystallization at different temperatures or rates can trap molecules in different, kinetically favored forms rather than the most thermodynamically stable one.
Presence of Impurities: Impurities can sometimes template the growth of a specific polymorphic form.
The crystallization of organomercury tetrazolates can be achieved by methods such as slow evaporation of a solvent, or diffusion of a non-solvent into a solution of the compound. lookchem.commdpi.com The identification and characterization of different polymorphs would typically be carried out using techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis (e.g., DSC). lookchem.com
Reactivity and Transmetalation Pathways
Transmetalation Reactions Involving Organomercury Tetrazoles
Transmetalation, the transfer of an organic group from one metal to another, is a cornerstone of organometallic chemistry, enabling the synthesis of a wide array of organometallic reagents and facilitating catalytic cross-coupling reactions. Organomercury compounds, including Bis(1-phenyl-1H-tetrazol-5-yl)mercury, are valuable reagents in this context.
One of the notable applications of organomercury compounds is in the synthesis of organotellurium compounds. researchgate.net The transmetalation reaction between an organomercury precursor and a tellurium halide provides a direct route to carbon-tellurium bond formation. In the case of this compound, it is anticipated to react with tellurium tetrahalides (e.g., TeBr₄) to yield the corresponding 1-phenyl-1H-tetrazol-5-yltellurium trihalide.
This reaction is believed to proceed through an electrophilic substitution mechanism where the tellurium tetrahalide acts as the electrophile, attacking the carbon atom of the tetrazole ring that is bonded to mercury. The mercury-containing moiety is subsequently displaced as a mercury(II) halide. A generalized scheme for this transmetalation is presented below:
(Ph-Tet)₂Hg + 2 TeBr₄ → 2 Ph-Tet-TeBr₃ + HgBr₂
While specific experimental data for this compound is not extensively documented in the reviewed literature, the reactivity can be inferred from similar arylmercury compounds. researchgate.net The resulting organotellurium trihalides are versatile intermediates themselves, capable of undergoing further transformations to afford other organotellurium derivatives such as diaryl tellurides and diaryl ditellurides. nih.govmdpi.com
Table 1: Representative Transmetalation Reactions for the Synthesis of Organotellurium Compounds from Arylmercury Precursors
| Arylmercury Precursor | Tellurium Reagent | Product | Reference |
| Diphenylmercury (B1670734) | TeBr₄ | Phenyltellurium tribromide | researchgate.net |
| Di(p-tolyl)mercury | TeCl₄ | p-Tolyltellurium trichloride | researchgate.net |
| This compound (Predicted) | TeBr₄ | 1-Phenyl-1H-tetrazol-5-yltellurium tribromide | Inferred |
General Principles of Mercuration and Demercuration Reactions
The formation of the mercury-carbon bond in this compound likely involves a mercuration reaction. Mercuration is an electrophilic aromatic substitution reaction where an electrophilic mercury species, such as that derived from mercury(II) acetate (B1210297), reacts with an aromatic compound. wikipedia.org For 1-phenyl-1H-tetrazole, the mercuration would occur at the C5 position, which is activated towards electrophilic attack. The acidity of the C5-H bond in tetrazoles can facilitate this process. nih.gov
Demercuration, the cleavage of the mercury-carbon bond, is a critical step in many synthetic applications of organomercury compounds. masterorganicchemistry.com This is often achieved reductively using reagents like sodium borohydride (B1222165) (NaBH₄). vedantu.comchemistrysteps.com The mechanism of demercuration with sodium borohydride is generally considered to proceed through a free-radical pathway. stackexchange.com This process replaces the mercury group with a hydrogen atom, providing a method for the net substitution of a hydrogen atom on the aromatic ring.
The general sequence can be represented as:
Ph-Tet-H + Hg(OAc)₂ → Ph-Tet-HgOAc + HOAc (Mercuration)
2 Ph-Tet-HgOAc → (Ph-Tet)₂Hg + Hg(OAc)₂
(Ph-Tet)₂Hg + 2 NaBH₄ → 2 Ph-Tet-H + Hg + B₂H₆ + 2 Na⁺ (Demercuration - simplified)
Mechanistic Studies of Mercury-Carbon Bond Formation and Cleavage
The formation of the mercury-carbon bond in arylmercurials typically proceeds via an electrophilic substitution mechanism, as mentioned above. For tetrazole derivatives, the specific site of mercuration is influenced by the electronic properties of the ring and its substituents.
The cleavage of the mercury-carbon bond in compounds like this compound can occur through several pathways, depending on the reaction conditions and reagents.
Electrophilic Cleavage: Reaction with strong acids (e.g., HCl) can lead to protodemercuration, where a proton replaces the mercury moiety. Halogens can also effect cleavage, yielding the corresponding aryl halide.
Reductive Cleavage: As discussed, reagents like NaBH₄ lead to the replacement of mercury with hydrogen via a radical mechanism. stackexchange.com
Transmetalation: This involves the transfer of the aryl group to another metal, as detailed in section 5.1.1. The mechanism can be associative, involving a bridged intermediate, or proceed through a redox pathway. wikipedia.org
The stability of the mercury-carbon bond is influenced by the nature of the organic ligand. The presence of the electron-rich tetrazole ring may affect the bond polarity and its susceptibility to cleavage.
Role of this compound as a Precursor or Intermediate in Organic Transformations
Due to its ability to undergo transmetalation and other demercuration reactions, this compound can be considered a valuable precursor for the synthesis of various 5-substituted 1-phenyl-1H-tetrazoles.
For instance, in palladium-catalyzed cross-coupling reactions, organomercury compounds can serve as the organometallic partner. wikipedia.org While less common now due to the toxicity of mercury compounds, this methodology has been historically significant. The reaction of this compound with an organic halide in the presence of a palladium catalyst could, in principle, lead to the formation of a new carbon-carbon bond at the 5-position of the tetrazole ring.
** (Ph-Tet)₂Hg + 2 R-X + Pd(0) catalyst → 2 Ph-Tet-R + HgX₂ **
This positions this compound as a potential intermediate for introducing the 1-phenyl-1H-tetrazol-5-yl moiety into more complex organic molecules.
Ligand Exchange and Substitution Dynamics in Mercury-Tetrazolate Systems
The coordination chemistry of mercury(II) is rich and varied, with the metal center capable of adopting different coordination numbers and geometries. inorgchemres.org In this compound, the mercury atom is formally two-coordinate with a linear geometry. However, it can readily expand its coordination sphere by interacting with other donor ligands.
Ligand exchange reactions can occur where the tetrazolyl group is displaced by another ligand. The dynamics of such exchanges would depend on the relative binding affinities of the incoming ligand and the tetrazolyl group for the mercury(II) center. Studies on mercury(II) complexes with other N-heterocyclic ligands suggest that such exchange processes are often facile. nih.gov
Furthermore, the nitrogen atoms of the tetrazole ring in this compound could potentially coordinate to other metal centers, allowing the entire molecule to act as a ligand in larger coordination complexes. This bidentate or bridging behavior is a common feature in the coordination chemistry of substituted tetrazoles. researchgate.netlookchem.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding
Detailed quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic nature of a molecule. For Bis(1-phenyl-1H-tetrazol-5-yl)mercury, such studies appear to be limited.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. While comprehensive DFT studies on this compound are not widely published, some theoretical calculations have been performed on related systems. For instance, in a study of mercury(II) complexes with 1-phenyl-1H-tetrazole-5-thiol (Hptt), theoretical calculations were performed on linkage isomers to determine their relative stability. researchgate.net The study reported energy differences between isomers on the order of 11.78 to 19.92 kcal mol⁻¹, suggesting that different coordination modes may be close in energy and potentially exist in equilibrium in solution. researchgate.net However, specific geometric parameters (bond lengths, angles) and detailed electronic properties derived from DFT for the title compound are not provided in the available literature.
Analysis of Molecular Orbitals and Electron Density Distribution
The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between these orbitals provides insight into chemical stability and reactivity. At present, specific data regarding the HOMO-LUMO gap, electron density distribution maps, or molecular electrostatic potential surfaces for this compound are not available in the reviewed scientific literature.
Reaction Pathway Modeling for Organomercury Tetrazolate Transformations
Modeling the reaction pathways for the formation and breakdown of organometallic compounds provides critical insights into their stability and potential reactivity.
Energetic and Kinetic Studies of Syntheses and Decompositions
No specific energetic or kinetic studies detailing the synthesis or decomposition pathways of this compound through computational modeling were found in the public domain. Such studies would typically involve calculating the transition state energies and reaction barriers to elucidate the mechanism and determine reaction rates.
Prediction of Spectroscopic Signatures from Computational Models
Computational methods are often used to predict spectroscopic data (such as IR, Raman, and NMR spectra) to aid in the experimental characterization of new compounds. There are no available studies that present computationally predicted spectroscopic signatures for this compound.
Molecular Dynamics Simulations of Organomercury Tetrazole Systems
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. A search of the current literature did not yield any studies involving MD simulations specifically performed on this compound. Such simulations could provide valuable information on the structural flexibility and intermolecular interactions of this compound in various phases.
Prediction of Preferred Coordination Geometries and Isomers
Computational and theoretical investigations into the precise coordination geometries and potential isomers of this compound are not extensively available in the surveyed scientific literature. However, based on the general principles of mercury(II) coordination chemistry and structural studies of related metal-tetrazole complexes, theoretical predictions can be made regarding its likely structural features.
Mercury(II) complexes commonly exhibit coordination numbers ranging from two to six, with a strong preference for lower coordination numbers, often resulting in linear, trigonal, or distorted tetrahedral geometries. For a bis-ligand complex such as this compound, several coordination modes and subsequent isomers are theoretically plausible.
The 1-phenyl-1H-tetrazol-5-yl ligand can coordinate to a metal center through different nitrogen atoms of the tetrazole ring. This versatility gives rise to the possibility of linkage isomerism, where the ligand is bonded to the mercury center through different donor atoms.
Potential Coordination Geometries:
Given the stoichiometry of the complex, a two-coordinate linear geometry is a primary possibility, with the mercury atom bonded to one nitrogen atom from each of the two tetrazolyl ligands. This would result in a simple, sterically favored arrangement. However, the presence of other lone pairs on the nitrogen atoms of the tetrazole rings could lead to further interactions, resulting in higher coordination numbers and different geometries.
A four-coordinate, distorted tetrahedral geometry is also a strong possibility. In such a scenario, each bidentate tetrazolyl ligand would chelate the mercury(II) ion, or two ligands could bridge between two mercury centers, although the latter is less likely in a simple monomeric complex.
Potential Isomers:
The existence of multiple potential donor atoms in the tetrazole ring allows for the formation of different isomers.
Geometric Isomers: In a four-coordinate square planar or a six-coordinate octahedral geometry (which is less common for mercury), cis and trans isomers could exist. These isomers would differ in the spatial arrangement of the 1-phenyl-1H-tetrazol-5-yl ligands around the mercury center.
Linkage Isomers: The tetrazole ring has multiple nitrogen atoms that can potentially coordinate to the mercury ion. Linkage isomerism would arise if, for example, one ligand binds through the N2 atom while the other binds through the N4 atom. The relative stability of these linkage isomers would depend on electronic and steric factors and would require detailed quantum chemical calculations to predict.
Detailed research findings from computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to determine the optimized bond lengths, bond angles, and relative energies of the possible isomers and to predict the most stable coordination geometry. Such studies would provide a deeper understanding of the electronic structure and bonding within the this compound molecule. In the absence of such specific studies, the following table summarizes the theoretically possible coordination geometries and isomer types.
| Parameter | Predicted Possibilities | Remarks |
| Coordination Number | 2, 4 | Lower coordination numbers are generally favored for Hg(II). |
| Coordination Geometry | Linear (for C.N. 2), Distorted Tetrahedral (for C.N. 4) | The specific geometry would be influenced by steric and electronic factors of the ligands. |
| Types of Isomerism | Geometric (cis/trans), Linkage | The potential for multiple donor nitrogen atoms in the tetrazole ring makes linkage isomerism a key consideration. |
Further experimental work, particularly single-crystal X-ray diffraction, combined with theoretical calculations, is required to definitively characterize the solid-state structure and to explore the energetic landscape of the potential isomers of this compound.
Advanced Applications and Materials Science Perspectives
Utilization in Precursor Chemistry for Inorganic and Organometallic Synthesis
Bis(1-phenyl-1H-tetrazol-5-yl)mercury, formulated as [Hg(ptt)₂] where 'ptt' represents the 1-phenyl-1H-tetrazol-5-thiolate ligand, serves as a valuable precursor in the synthesis of more complex inorganic and organometallic compounds. researchgate.net The foundational [Hg(ptt)₂] complex can be synthesized by reacting two equivalents of 1-phenyl-1H-tetrazole-5-thiol (Hptt) with a mercury(II) salt like mercury(II) acetate (B1210297). researchgate.net
This initial product can then be treated with various co-ligands, such as diphosphines or triphenylphosphine (B44618), to yield a series of sophisticated organometallic mercury(II) complexes. researchgate.net For instance, the reaction of [Hg(ptt)₂] with one mole equivalent of a diphosphine ligand (diphos) results in complexes with the general formula [Hg(κ¹-ptt)₂(diphos)]. Similarly, reacting it with two mole equivalents of triphenylphosphine (PPh₃) affords [Hg(κ¹-ptt)₂(PPh₃)₂]. researchgate.net In these resulting structures, the 1-phenyl-1H-tetrazol-5-thiolate ligand typically coordinates as a monodentate ligand through its thiolate sulfur atom. researchgate.net This demonstrates the utility of the parent mercury compound as a building block for creating elaborate coordination architectures with tailored properties. The approach is analogous to the use of other organomercury compounds, such as mercury bis(phenyltellurolate), as precursors for generating binary and ternary nanoclusters. nih.gov
Integration into Functional Materials and Devices
The structural motifs provided by mercury and tetrazolate-based ligands are instrumental in the development of functional materials, particularly coordination polymers and metal-organic frameworks (MOFs).
The versatility of the tetrazole ring, which can use its multiple nitrogen atoms to bridge metal centers in varied coordination modes, allows for the construction of diverse and stable frameworks. unimi.it The 1-phenyl-1H-tetrazol-5-thiolate ligand has been successfully employed to create one-dimensional (1D) coordination polymers with metals like cadmium and cobalt, forming chain structures with the formula [Cd(ptt)₂]n and [Co(ptt)₂]n. researchgate.netlookchem.com
Research into related mercury-tetrazolate systems has revealed the formation of even more complex architectures. For example, mercury coordination polymers synthesized with 5-amino-tetrazolate ligands have produced two-dimensional (2D) networks with 'hcb' topology and three-dimensional (3D) frameworks with 'apo/alpha-PbO₂' or 'flu/fluorite' topological nets. rsc.org The final structure is highly dependent on the specific synthetic conditions. rsc.org The use of bis(tetrazole) ligands, which are structurally analogous to the arrangement in this compound, has led to the creation of nitrogen-rich, 3D energetic MOFs with high thermal stability. mdpi.comnih.gov These examples highlight the significant potential for designing specific 1D, 2D, and 3D architectures by selecting appropriate tetrazole-based ligands and metal ions. lookchem.comrsc.org
Coordination frameworks built from mercury and tetrazolate ligands are candidates for materials with non-linear optical (NLO) properties. rsc.org A key requirement for second-order NLO phenomena, such as second harmonic generation (SHG), is a non-centrosymmetric crystal structure. rsc.org Research has shown that it is possible to synthesize non-centrosymmetric coordination polymers using these components. rsc.org
Specifically, a 3D mercury coordination polymer constructed from 5-amino-tetrazolate and chloride ligands was found to exhibit a notable SHG response. rsc.org The ability to create such materials opens avenues for applications in laser technology and photonics, where frequency conversion of light is essential. rsc.org The enhancement of SHG properties can sometimes be achieved through structural transformations within the crystalline material, such as a change in the degree of interpenetration in a MOF, which can significantly boost the NLO conversion efficiency. nih.gov
In addition to NLO properties, certain tetrazolate-based mercury coordination polymers have been investigated for ferroelectric behavior. rsc.org Ferroelectricity, a property where a material exhibits a spontaneous electric polarization that can be reversed by an external electric field, is also dependent on the material having a non-centrosymmetric crystal structure.
A notable study on a mercury coordination polymer based on the 5-amino-tetrazolate ligand reported the observation of ferroelectric behavior. rsc.org This finding is significant as it demonstrates that this class of compounds can possess multiple advanced physical properties simultaneously, in this case, both SHG activity and ferroelectricity. rsc.org This multifunctionality makes them promising candidates for applications in data storage, sensors, and other electronic devices.
Role as Ligands or Precursors in Catalytic Systems
The application of this compound or its direct derivatives in catalysis is an area with limited direct exploration. However, related compounds containing the tetrazole-thiolate moiety have shown relevance. For instance, an unusual copper(I) cluster, derived from a ligand where C-S bond cleavage occurred, has been utilized in heterogeneous catalysis. lookchem.com Furthermore, organometallic complexes using ligands with structural similarities, such as bis(1,2,3-triazol-1-yl)methane, have proven to be effective catalysts for polymerization reactions, including the selective formation of polycarbonates or polyethers. csic.es These examples suggest a potential, though not yet fully realized, for mercury-tetrazole complexes to serve as precursors or ligands in catalytic systems.
Future Research Directions in Organomercury Tetrazole Chemistry
Development of Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of organomercury compounds has traditionally relied on methods that are often not aligned with the principles of green chemistry. wikipedia.orgchemeurope.com Future research must prioritize the development of sustainable and atom-economical synthetic routes to compounds like Bis(1-phenyl-1H-tetrazol-5-yl)mercury.
One promising avenue is the exploration of multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of phenyl azide (B81097), a mercury(II) salt, and a suitable one-carbon synthon. The development of such a reaction would be a significant advancement in terms of efficiency and waste reduction.
Furthermore, leveraging catalytic methods could significantly enhance the sustainability of the synthesis. For instance, the use of transition-metal catalysts could enable the direct C-H activation of the tetrazole ring for subsequent mercuration, thereby avoiding the need for pre-functionalized starting materials. researchgate.net Research into photochemically induced reactions could also provide a milder and more energy-efficient alternative to traditional heating methods. libretexts.org
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Challenges |
| Traditional Grignard/Organolithium Routes | Well-established, versatile | Stoichiometric use of reagents, generation of salt byproducts |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, convergent | Requires careful design of reaction partners, potential for side reactions |
| Catalytic C-H Activation | High atom economy, reduced pre-functionalization | Catalyst development, regioselectivity control |
| Photochemical Synthesis | Mild reaction conditions, potential for novel reactivity | Quantum yield optimization, specialized equipment |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of organomercury compounds is a cornerstone of their utility in organic synthesis. wikipedia.org Future research should aim to uncover novel transformation pathways for this compound.
Transmetalation reactions, where the organic moiety is transferred from mercury to another metal, are a key application of organomercury compounds. wikipedia.orgresearchgate.net Investigating the transmetalation of the 1-phenyl-1H-tetrazol-5-yl group to various transition metals could open up new avenues for cross-coupling reactions, leading to the synthesis of complex heterocyclic structures. nih.gov The tetrazole moiety, with its multiple nitrogen atoms, could also act as a coordinating ligand in the resulting organometallic complexes, potentially influencing their catalytic activity. benthamscience.com
Furthermore, the thermal and photochemical decomposition of this compound could be explored as a source of tetrazolyl radicals. libretexts.org These highly reactive species could participate in a variety of radical-mediated transformations, such as addition to alkenes or aromatic substitution, providing access to novel tetrazole-containing molecules. libretexts.org
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involving organomercury tetrazoles necessitates the characterization of transient species and reaction intermediates. Future research should employ advanced spectroscopic and analytical techniques to probe these elusive species.
For instance, in-situ NMR spectroscopy and stopped-flow techniques could be utilized to monitor the progress of reactions involving this compound in real-time, providing insights into the formation and decay of intermediates. The use of techniques such as electron paramagnetic resonance (EPR) spectroscopy could be instrumental in detecting and characterizing any radical species generated during photochemical or thermal reactions. researchgate.net
Cryogenic matrix isolation techniques, coupled with spectroscopic methods like IR and UV-Vis, could allow for the trapping and characterization of highly reactive intermediates at low temperatures. This would provide invaluable structural and electronic information that is often difficult to obtain under ambient conditions.
Computational-Guided Design of Organomercury Tetrazolates with Tailored Properties
Computational chemistry offers a powerful tool for the rational design of molecules with specific properties. iosrjournals.org Future research should leverage computational methods to guide the synthesis and exploration of organomercury tetrazolates with tailored electronic, steric, and coordination properties. researchgate.netdntb.gov.ua
Furthermore, computational modeling can be used to predict the reactivity of these compounds in various chemical transformations. For example, the activation barriers for transmetalation reactions or the bond dissociation energies for radical formation can be calculated, providing a theoretical framework to guide experimental studies. This synergistic approach between computational and experimental chemistry will be crucial for the efficient discovery of new reactions and materials.
Interdisciplinary Research Integrating Organomercury Tetrazole Chemistry with Supramolecular and Nanoscience Fields
The unique structural features of organomercury tetrazoles, particularly the presence of multiple nitrogen atoms and a heavy metal center, make them attractive candidates for applications in supramolecular chemistry and nanoscience. mdpi.com
In the realm of supramolecular chemistry, the tetrazole moieties in this compound can participate in various non-covalent interactions, such as hydrogen bonding, and coordination to other metal centers. mdpi.com This could lead to the formation of well-defined supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). lookchem.com The linear geometry often adopted by organomercury compounds could also be exploited in the design of rigid supramolecular structures. core.ac.uk
In the field of nanoscience, organomercury tetrazoles could serve as precursors for the synthesis of novel nanomaterials. For example, the controlled decomposition of these compounds could lead to the formation of mercury-containing nanoparticles with interesting optical or electronic properties. Furthermore, the tetrazole ligands could be used to functionalize the surface of nanoparticles, imparting specific recognition or catalytic properties. The integration of organomercury tetrazole chemistry with these interdisciplinary fields holds significant promise for the development of new functional materials and devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
